Evidence Item 1: Urease Inhibition Potency of a 4-Bromo Analog Compared to Other Substituted Thioureas
In a direct comparative study of thiourea derivatives, the 4'-bromophenyl substituted compound (3c) demonstrated significantly higher urease inhibitory activity than the unsubstituted thiourea standard. The compound exhibited a competitive inhibition mode with an IC50 of 10.65 ± 0.45 µM, which is 1.75-fold more potent than standard thiourea (IC50 = 18.61 ± 0.11 µM). This data establishes a quantitative baseline for the enhanced activity conferred by bromine substitution, which is a class-level inference applicable to the 3-bromo positional isomer, [(3-Bromophenyl)amino]thiourea. [1]
| Evidence Dimension | Urease Inhibition (IC50) |
|---|---|
| Target Compound Data | 10.65 ± 0.45 µM (for 4'-bromophenyl substituted thiourea derivative 3c) |
| Comparator Or Baseline | 18.61 ± 0.11 µM (unsubstituted thiourea) |
| Quantified Difference | 1.75-fold more potent (lower IC50) for the brominated derivative |
| Conditions | In vitro urease inhibition assay; compound 3c: 4'-Br phenyl substituent; standard thiourea as reference inhibitor [1] |
Why This Matters
This demonstrates that bromine substitution on the phenyl ring dramatically improves urease inhibition, a key target for anti-ulcer and anti-infective agents, making [(3-Bromophenyl)amino]thiourea a superior starting point over unsubstituted thiourea.
- [1] Ullah, S., et al. (2022). Synthesis, in vitro urease inhibitory activity, and molecular docking study of thiourea derivatives. Data in Brief, 41, 107982. Table 1. View Source
